molecular formula C22H23BrN4O2 B2472790 2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide CAS No. 1185040-78-1

2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2472790
CAS No.: 1185040-78-1
M. Wt: 455.356
InChI Key: PEQMPLPYMBGMCV-UHFFFAOYSA-N
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Description

This compound (ID: G610-0141) is a spirocyclic triazaspiro[4.5]decane derivative with a molecular formula of C24H28N4O2 and a molecular weight of 404.51 g/mol . Its structure features a 3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl core substituted with a 4-bromophenyl group at position 2 and an N-(3-methylphenyl)acetamide side chain. The spirocyclic framework confers conformational rigidity, while the bromophenyl and methylphenyl substituents modulate lipophilicity (logP = 4.25) and receptor-binding interactions . The compound’s stereochemistry is achiral, and its polar surface area (60.47 Ų) suggests moderate solubility .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O2/c1-15-3-2-4-18(13-15)24-19(28)14-27-11-9-22(10-12-27)25-20(21(29)26-22)16-5-7-17(23)8-6-16/h2-8,13H,9-12,14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQMPLPYMBGMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazaspirodecane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The bromophenyl group is introduced via a bromination reaction, while the acetamide moiety is added through an acylation reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for various pharmacological properties, such as anti-inflammatory or anticancer activity.

    Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it useful in treating certain diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It might interact with cell surface receptors, triggering a cascade of intracellular events.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The following table summarizes key analogs with modifications to the aryl groups and acetamide side chains:

Compound ID Core Modification Acetamide Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
G610-0141 (Target) 2-(4-Bromophenyl) N-(3-Methylphenyl) 404.51 logP = 4.25; achiral
G610-0120 2-(4-Methylphenyl) N-[4-(Isopropyl)phenyl] 418.54 Higher lipophilicity (logP ~4.5*)
G610-0224 2-Phenyl N-(3-Ethylphenyl) 390.48 Lower MW; potential CNS activity
G610-0077 2-(3,4-Dimethylphenyl) N-(4-Methylphenyl) 404.51 Similar MW; altered steric effects
BJ10283 2-(4-Methylphenyl) N-(2,4-Dimethoxyphenyl) 436.50 Enhanced solubility (logP ~3.8*)

*Estimated based on substituent contributions.

Key Observations :

  • Bromophenyl vs.
  • Acetamide Substituents : The 3-methylphenyl group in the target compound balances lipophilicity and steric hindrance. Substitutions with isopropyl (G610-0120) or methoxy (BJ10283) groups alter solubility and target affinity .

Research Implications

The target compound’s structural uniqueness lies in its spirocyclic core and 4-bromophenyl substitution, distinguishing it from both FPR agonists (pyridazinone core) and PLD inhibitors (alternative spiro substituents). Future studies should focus on:

Target Identification : Screening against FPR2, PLD2, or related receptors.

SAR Optimization : Testing analogs with halogen substitutions (e.g., chloro, fluoro) to balance lipophilicity and bioavailability.

Crystallographic Analysis : Using tools like SHELXL or ORTEP-3 (referenced in ) to resolve 3D structures for docking studies.

Biological Activity

2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H22BrN4O2
  • Molecular Weight : 489.8 g/mol
  • CAS Number : 1190023-85-8

The compound's biological activity is primarily attributed to its interaction with various biological targets. The triazaspiro structure is known for enhancing binding affinity to specific receptors, which can lead to diverse pharmacological effects. Research indicates that the compound may exhibit anticonvulsant properties, similar to other derivatives in its class.

Biological Activity

  • Anticonvulsant Activity :
    • Studies have shown that compounds with similar structures exhibit significant anticonvulsant effects. For instance, a study on N-(4-arylpiperazin-1-yl)-alkyl derivatives demonstrated that aromatic substitutions can enhance anticonvulsant activity .
    • The specific activity of this compound has not been extensively documented in literature; however, its structural analogs suggest a promising profile.
  • Cytotoxicity and Antitumor Activity :
    • Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been observed in similar triazaspiro compounds.
    • A comparative analysis of related compounds shows variable potency against different cancer types, suggesting a need for further exploration of this compound's efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study Findings
Impact of aromatic substitution on anticonvulsant activity Demonstrated that structural modifications can enhance efficacy.
Cytotoxicity against cancer cell linesSuggests potential for development as an anticancer agent.
Structure-activity relationship (SAR) studiesIdentified key functional groups contributing to biological activity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a triazaspiro[4.5]decene core, a 4-bromophenyl group, and an N-(3-methylphenyl)acetamide moiety. The spirocyclic framework introduces steric constraints that affect reaction pathways, while the bromophenyl group enhances electrophilic aromatic substitution potential. The acetamide group participates in hydrogen bonding, influencing solubility and intermolecular interactions . Methodological Insight : Use X-ray crystallography (XRD) to confirm spirocyclic geometry and nuclear magnetic resonance (NMR) to analyze electronic environments of substituents .

Q. What synthetic routes are most effective for constructing the triazaspiro core?

The spirocyclic core is typically synthesized via cyclocondensation of ketones with hydrazines or via ring-closing metathesis. For example:

Step 1 : Formation of the triazaspiro intermediate using 4-bromophenylhydrazine and a diketone precursor under acidic conditions (e.g., HCl, 60°C).

Step 2 : Functionalization with N-(3-methylphenyl)acetamide via nucleophilic substitution (e.g., K₂CO₃ in DMF, 80°C) .
Optimization Tip : Monitor reaction progress with thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DCM/EtOAc gradients) to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and spirocyclic integrity.
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s M+2 peak).
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods predict and optimize reaction pathways for this compound?

Apply quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to:

  • Model transition states for spirocycle formation.
  • Predict regioselectivity in substitution reactions (e.g., bromophenyl vs. methylphenyl reactivity).
    Case Study : ICReDD’s approach integrates computed reaction paths with experimental validation, reducing trial-and-error cycles .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

A comparative analysis of analogs reveals:

Substituent (R)Biological Activity (Hypothetical)Key Interaction
4-BromophenylModerate kinase inhibitionHalogen bonding
4-ChlorophenylEnhanced solubilityHydrophobic
4-FluorophenylImproved metabolic stabilityElectrostatic
Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking to map binding pockets .

Q. How can contradictory data in reported biological assays be resolved?

Contradictions may arise from:

  • Assay Conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration affecting cell permeability).
  • Structural Degradation : Hydrolysis of the acetamide group under acidic conditions.
    Resolution Strategy :

Validate purity via HPLC before assays.

Replicate studies under standardized conditions (e.g., PBS buffer, 37°C).

Perform stability studies (e.g., LC-MS to track degradation products) .

Q. What experimental design principles apply to optimizing reaction yields?

Use a factorial design (e.g., 2³ design) to test variables:

VariableLow LevelHigh Level
Temperature60°C80°C
Catalyst Loading5 mol%10 mol%
SolventDMFDMSO
Analysis : Apply ANOVA to identify significant factors (e.g., temperature has the largest effect on yield) .

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